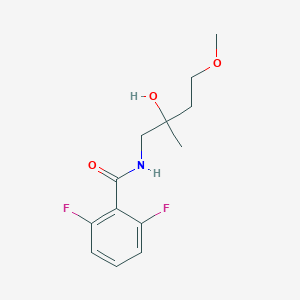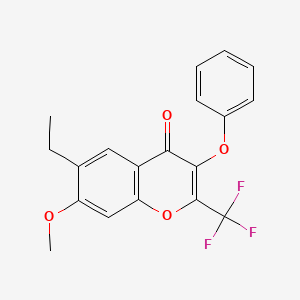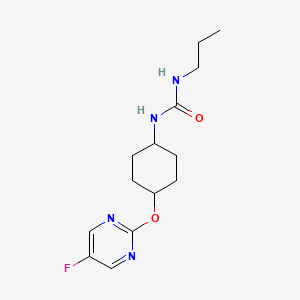
2,6-difluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. The molecular formula for “2,6-difluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide” is C13H17F2NO3 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, form, melting point, and more. For “this compound”, the molecular weight is 273.276 Da . For a related compound, 2,6-Difluorobenzoic acid, it is a solid with a melting point of 157-161 °C .科学的研究の応用
Synthesis and Imaging Applications
Synthesis of PET Imaging Agents : Research on compounds structurally related to 2,6-difluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide has included the synthesis of potential PET (Positron Emission Tomography) imaging agents. For instance, the synthesis of a new potential PET agent for imaging B-Raf(V600E) in cancers utilized a derivative synthesized from 2,6-difluorobenzoic acid, highlighting the utility of difluorobenzamide derivatives in developing diagnostic tools for cancer imaging (Wang et al., 2013).
Pharmaceutical Chemistry
Selective Histone Deacetylase Inhibitors : Another area of research has been the development of selective histone deacetylase (HDAC) inhibitors. A study reported the synthesis of 5-aroylindolyl-substituted hydroxamic acids demonstrating potent inhibitory selectivity against HDAC6, which could ameliorate Alzheimer's disease phenotypes (Lee et al., 2018). This shows the broader potential of benzamide derivatives in developing treatments for neurodegenerative diseases.
Organic and Medicinal Chemistry
Development of Fluorinated Ligands : Research has also focused on the development of fluorinated benzamide analogs for imaging the sigma-2 receptor status of solid tumors. These studies have shown that fluorinated compounds have a high tumor uptake, making them suitable candidates for imaging the sigma-2 receptor status in solid tumors, which could have implications for cancer diagnosis and treatment (Tu et al., 2007).
Synthetic Chemistry Applications
Rhodium-Catalyzed Redox-Neutral C-H Alkenylation : The synthesis of 2-(3,3-difluoro-4-(silyloxy)but-1-en-1-yl)benzamides via rhodium(III)-catalyzed alkenylation of various benzamides with difluorohomoallylic silyl ethers has been reported. This method demonstrates the versatility of benzamide derivatives in synthetic chemistry, especially in the construction of fluorinated molecules (Cui et al., 2023).
Safety and Hazards
特性
IUPAC Name |
2,6-difluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO3/c1-13(18,6-7-19-2)8-16-12(17)11-9(14)4-3-5-10(11)15/h3-5,18H,6-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROSNJRLRQEFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C1=C(C=CC=C1F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2559149.png)
![4-((benzo[c][1,2,5]thiadiazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2559150.png)
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2559152.png)
![N-(2-(1H-pyrrol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2559154.png)


![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2559159.png)


![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2559165.png)
![4-[6-(Trifluoromethoxy)-3,4-dihydro-2H-quinoline-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2559166.png)
![N-({1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2559167.png)

![3-(2-pyridyl)-6-(2-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2559171.png)